

# Commercial availability of (E)-(3-Chlorostyryl)boronic acid

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## Compound of Interest

Compound Name: (E)-(3-Chlorostyryl)boronic acid

CAS No.: 1258237-13-6; 214907-21-8

Cat. No.: B2463989

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Topic: Commercial Availability & Technical Synthesis Guide: **(E)-(3-Chlorostyryl)boronic acid**

Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Specialists

## Executive Summary: The "Make vs. Buy" Decision Matrix

**(E)-(3-Chlorostyryl)boronic acid** (CAS: 1258237-13-6) is a specialized organoboron building block used primarily for introducing the 3-chlorostyryl motif via Suzuki-Miyaura cross-coupling. Unlike its aryl counterpart, 3-chlorophenylboronic acid, this styryl derivative is not a commodity chemical.

While listed in catalogs of major building block aggregators (e.g., BLDpharm, ChemScene), real-time stock analysis indicates it is frequently a "lead-time item" (2–4 weeks) rather than an "in-stock" reagent. Consequently, for time-critical drug discovery campaigns, in-house synthesis via hydroboration of 3-chlorophenylacetylene is often the superior strategic choice.

Key Technical Recommendation:

- For <5g needs: Attempt procurement from specialized vendors (BLDpharm, Enamine).
- For >10g or urgent needs: Synthesize in-house from 3-chlorophenylacetylene (CAS 766-83-6) using catecholborane.

## Chemical Identity & Physical Properties

Precise identification is critical to avoid purchasing the wrong isomer or the aryl analog.

Property	Specification
Chemical Name	(E)-(3-Chlorostyryl)boronic acid
Synonyms	trans-2-(3-Chlorophenyl)vinylboronic acid; [(E)-2-(3-chlorophenyl)ethenyl]boronic acid
CAS Number	1258237-13-6 (Distinct from 3-chlorophenylboronic acid: 63503-60-6)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BClO <sub>2</sub>
Molecular Weight	182.41 g/mol
Geometry	Trans (E) isomer (>95% stereopurity required)
Physical State	White to off-white solid
Solubility	Soluble in MeOH, DMSO, THF; sparingly soluble in non-polar solvents.[1]
Stability	Exists in equilibrium with its cyclic trimer (boroxine). Hygroscopic.

## The Boroxine Equilibrium

Like most boronic acids, this compound spontaneously dehydrates to form a six-membered boroxine ring (trimer) upon storage or drying. This is reversible.

- Implication: Commercial samples may contain varying amounts of the anhydride. This does not affect stoichiometry in Suzuki couplings if the molecular weight calculation accounts for the "acid equivalent" or if water is present in the reaction solvent (e.g., Dioxane/H<sub>2</sub>O).

## Commercial Landscape

The supply chain for this specific styryl boronic acid is fragmented.

Table 1: Supplier Analysis

Supplier Tier	Representative Vendors	Availability Status	Typical Purity	Notes
Tier 1 (Stock)	BLDpharm, ChemScene	Intermittent	97%+	Often lists stock but may require synthesis upon order.
Tier 2 (Aggregators)	eMolecules, MolPort	Lead Time (2-4 wks)	Variable	Sourced from Tier 1 or contract labs in Asia.
Tier 3 (Precursor)	Fisher, Fluorochem, TCI	High Availability	98%+	Sell the alkyne precursor (CAS 766-83-6).

### Cost Analysis:

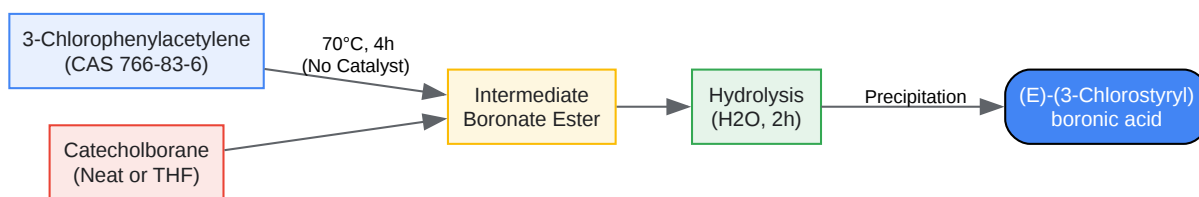
- Finished Acid: ~\$50 - \$150 per gram (High variance due to custom synthesis nature).
- Precursor (Alkyne): ~\$10 - \$20 per gram.
- Conclusion: In-house synthesis offers a ~80% cost reduction and guaranteed timeline control.

## Technical Synthesis Protocol (The "Make" Route)

If commercial stock is unavailable, the standard synthesis involves the hydroboration of 3-chlorophenylacetylene.

## Reaction Pathway

The reaction utilizes Catecholborane (HBCat), which is more reactive and atom-economical than pinacolborane for accessing the free acid.



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Figure 1: Synthesis workflow via thermal hydroboration.

## Step-by-Step Methodology

Reagents:

- 3-Chlorophenylacetylene (1.0 equiv)
- Catecholborane (1.2 equiv)
- Water (Excess)

Protocol:

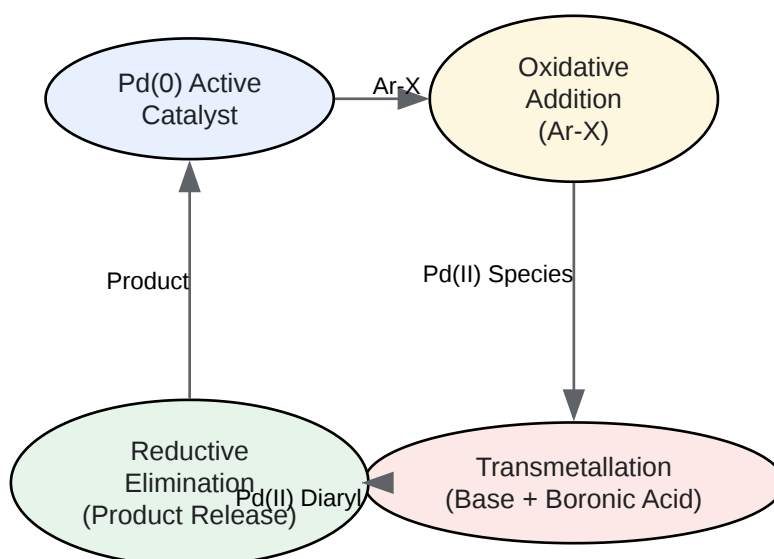
- Setup: In a dry, N<sub>2</sub>-flushed flask, charge 3-chlorophenylacetylene (neat).
- Addition: Add Catecholborane dropwise at 0°C (exothermic).
- Reaction: Heat the mixture to 70°C for 4 hours. The reaction is typically solvent-free (neat) to drive kinetics, but THF can be used if volume is required.
  - Note: Thermal hydroboration favors the (E)-isomer via anti-Markovnikov addition.
- Hydrolysis: Cool to room temperature. Add water (approx. 10 mL per gram of substrate) and stir vigorously for 2 hours. The catechol ester will hydrolyze, and catechol will dissolve in the aqueous phase.

- Isolation: The boronic acid product often precipitates as a white solid. Filter and wash with cold water to remove residual catechol.
- Purification: If necessary, recrystallize from water/methanol or reprecipitate from alkaline solution (dissolve in NaOH, wash with ether, acidify with HCl).

## Application: Suzuki-Miyaura Coupling[2][3]

**(E)-(3-Chlorostyryl)boronic acid** is a nucleophile in Pd-catalyzed cross-coupling. The (E)-geometry is generally preserved during the transmetallation step.

### Mechanistic Cycle & Conditions



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Figure 2: Catalytic cycle preserving the (E)-alkene geometry.

#### Recommended Conditions:

- Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) or Pd(dppf)Cl<sub>2</sub>.
- Base: K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub> (2-3 equiv).
- Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

- Temperature: 80-100°C.
- Note: The presence of the 3-chloro substituent on the styryl ring is electron-withdrawing, which may slightly retard transmetallation compared to unsubstituted styryl boronic acids, but it generally reacts efficiently.

## Storage & Stability

- Temperature: Store at 2-8°C.
- Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent protodeboronation over long periods.
- Boroxine Management: If the solid appears "dry" or has a higher melting point than expected, it has likely formed the boroxine. This is not a degradation product; simply add 5% water to your reaction solvent to reverse it in situ.

## References

- BLDpharm Product Data. **(E)-(3-Chlorostyryl)boronic acid** (CAS 1258237-13-6). Retrieved from .
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- Brown, H. C., & Gupta, S. K. (1971). "Catecholborane (1,3,2-Benzodioxaborole) as a New, Convenient Monohydroboration Reagent for Alkynes". *Journal of the American Chemical Society*, 93(7), 1816–1818. [Link](#)
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## Sources

- [1. Boronic Acids | High Purity, Global Shipping \[frontierspecialtychemicals.com\]](#)
- [2. pure.flib.u-fukui.ac.jp \[pure.flib.u-fukui.ac.jp\]](#)
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